molecular formula C15H14O3 B8640596 m-Phenoxybenzyl acetate CAS No. 50789-44-1

m-Phenoxybenzyl acetate

Cat. No.: B8640596
CAS No.: 50789-44-1
M. Wt: 242.27 g/mol
InChI Key: XPHQNMNGUGOWGU-UHFFFAOYSA-N
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Description

M-Phenoxybenzyl acetate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

50789-44-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl acetate

InChI

InChI=1S/C15H14O3/c1-12(16)17-11-13-6-5-9-15(10-13)18-14-7-3-2-4-8-14/h2-10H,11H2,1H3

InChI Key

XPHQNMNGUGOWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.35 g. (0.11 mole) of phenol, 6.15 g. (0.11 mole) of potassium hydroxide and 35 cm3. of xylene are weighed together. The water is azeotropically distilled with stirring and boiling. 5 cm3. of pyridine and 0.5 g. of copper(I) chloride are added then 22.91 g. (0.1 mole) of 3-bromobenzyl acetate are dropped into the reaction mixture during 15 minutes with stirring and boiling. The reaction mixture is boiled with stirring for an additional three hours. After cooling the reaction mixture is filtered off and the filtrate washed with a mixture of 25 cm3. of 15% sodium chloride solution and 2 cm3. of 40% sodium hydroxide solution. The organic phase is evaporated in vacuo. The residue is distilled in vacuo and so 18.65 g. of 3-phenoxybenzyl acetate are obtained. Boiling point 142°-145° C./53.2 Pa, nD20 : 1.5621, yield 77%.
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Synthesis routes and methods II

Procedure details

28.29 g. (0.3 mole) of phenol, 11.2 g. (0.2 mole) of potassium hydroxide and 20 cm3. of xylene are weighed together. The water is azeotropically distilled with stirring and boiling then the xylene is also distilled. To the reaction mixture 1.0 g. of copper(I) chloride and 1.0 g. of activated copper are added and in oil bath of 180° C. 22.91 g. (0.1 mole) 3-bromobenzyl acetate are dropped during 25 minutes while stirring. The reaction mixture is stirred at the same temperature for an additional two hours. After cooling 50 cm3. of 15% sodium chloride solution are added to the reaction mixture, then the reaction mixture is filtered off. The filtrate is extracted twice with 30 cm3 of toluene. The united organic phase is washed with a mixture of 30 cm3. of 15% sodium chloride solution and 10 cm3. of 40% sodium hydroxide solution. The organic phase is evaporated and the residue distilled in vacuo. 17.2 g. of 3-phenoxybenzyl acetate are obtained. Boiling point 142°-145° C./53.2 Pa, nD20 : 1.5621, yield 71%.
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0.3 mol
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Synthesis routes and methods III

Procedure details

18.07 g. (0.192 mole) of phenol, 8.42 g. (0.15 mole) of potassium hydroxide and 20 cm3 of xylene are weighed together. The water is azeotropically distilled with stirring and boiling then the xylene is also distilled. To the reaction mixture 1.0 g. of copper(I) chloride and 1.0 g. of activated copper are added and in oil bath of 160° C. 18.07 g. (0.1 mole) of 3-chlorobenzyl acetate are dropped during 70 minutes then stirred at the same temperature for four hours. After cooling 25 cm3. of toluene are added to the reaction mixture, then the reaction mixture is filtered off and washed with 25 cm3. of toluene. The filtrate is washed with a mixture of 30 cm3. 15% sodium chloride solution and 2 cm3. 40% sodium hydroxide solution. The organic phase is evaporated and the residue is distilled in vacuo. 17.68 g. of 3-phenoxybenzyl acetate are obtained. Boiling point 138°-144° C./40 Pa, nD20 : 1.562, yield 73%.
Quantity
0.192 mol
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0.15 mol
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20 mL
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Synthesis routes and methods IV

Procedure details

The resulting m-phenoxybenzyl bromide can be easily esterified in a solvent such as acetic acid to produce m-phenoxybenzyl acetate. The product can be easily converted into m-phenoxybenzyl alcohol by a hydrolysis with a base in a solvent such as methanol. In accordance with the aforementioned treatment, m-phenoxybenzylidene dibromide is converted into m-phenoxybenzaldehyde. Thus, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde are produced by the treatment of the mixture of m-phenoxybenzyl bromide and m-phenoxybenzylidene dibromide, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde can be separated from the mixture by a distillation under a reduced pressure.
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Synthesis routes and methods V

Procedure details

The resulting m-phenoxybenzyl bromide can be easily esterified in a solvent such as acetic acid to produce m-phenoxybenzyl acetate. The product can be easily converted into m-phenoxybenzyl alcohol by a hydrolysis with a base in a solvent such as methanol. In accordance with the aforementioned treatment, m-phenoxybenzylidene dibromide is converted into m-phenoxybenzaldehyde. Thus, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde are produced by the treatment of the mixture of m-phenoxybenzyl bromide and m-phenoxybenzylidene dibromide, m-phenoxybenzyl acetate and m-phenoxybenzaldehyde can be separated from the mixture by a distillation under a reduced pressure.
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